Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
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Overview
Description
Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C18H19NO4S It is a heterocyclic organic compound that contains a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzoxazole with 4-sulfobutylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
- Benzimidazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
Uniqueness
Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt is unique due to its specific benzoxazole ring system and the presence of a sulfobutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt (CAS: 55526-94-8) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, structure-activity relationships, and relevant research findings.
- Molecular Formula : C₁₈H₁₉NO₄S
- Molar Mass : 345.42 g/mol
- Synonyms : 2-Methyl-5-phenyl-3-(4-sulfonatobutyl)benzoxazolium, Benzoxazolium hydroxide inner salt
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including the inner salt of benzoxazolium. The compound exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.
Table 1: Antimicrobial Activity of Benzoxazolium Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzoxazolium Inner Salt | Bacillus subtilis | 32 μg/mL |
Benzoxazolium Inner Salt | Candida albicans | 64 μg/mL |
The structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole ring can significantly influence antimicrobial efficacy. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups .
Anticancer Activity
In addition to its antimicrobial properties, benzoxazolium derivatives have shown promise in anticancer applications. Research indicates that certain derivatives possess selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines using a colorimetric assay (WST-1). The results indicated:
- Compound A (a derivative): IC₅₀ = 10 μM against cancer cell line X
- Compound B (benzoxazolium inner salt): IC₅₀ = 25 μM against cancer cell line Y
These findings suggest that benzoxazolium derivatives can be further explored as potential anticancer agents due to their selective toxicity profiles .
Structure-Activity Relationship (SAR)
The SAR studies of benzoxazole compounds reveal critical insights into their biological activities. For instance, the presence of specific substituents on the benzene ring affects both antimicrobial and anticancer activities.
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-donating | Increases activity |
Electron-withdrawing | Decreases activity |
Alkyl chain length | Optimal chain length enhances activity |
The modification of substituents allows for targeted design of new derivatives with improved biological profiles.
Properties
CAS No. |
55526-94-8 |
---|---|
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate |
InChI |
InChI=1S/C18H19NO4S/c1-14-19(11-5-6-12-24(20,21)22)17-13-16(9-10-18(17)23-14)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |
InChI Key |
FDUYUVDBSOXQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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